3-chloro-7-methylquinoline is a heterocyclic compound belonging to the quinoline class, characterized by a chlorine atom at the third position and a methyl group at the seventh position of the quinoline ring. This compound, with the chemical formula and a molecular weight of approximately 177.6 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its unique structural features and biological activities.
3-chloro-7-methylquinoline is classified as a chlorinated quinoline derivative. Quinoline derivatives are known for their diverse applications, including use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound can be sourced from chemical suppliers or synthesized through established laboratory methods.
The synthesis of 3-chloro-7-methylquinoline can be achieved through several well-documented methods:
3-chloro-7-methylquinoline features a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The chlorine atom at position three and the methyl group at position seven contribute to its unique chemical properties.
3-chloro-7-methylquinoline is reactive and can undergo various chemical transformations:
The reactivity of 3-chloro-7-methylquinoline allows it to serve as a versatile intermediate in organic synthesis, facilitating the development of complex molecular architectures.
The mechanism of action for 3-chloro-7-methylquinoline varies based on its application. In medicinal chemistry, it may function by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of both chlorine and methyl groups influences binding affinity and selectivity towards molecular targets.
3-chloro-7-methylquinoline is typically presented as a pale yellow solid with the following characteristics:
The compound exhibits notable stability under standard conditions but is sensitive to strong oxidizing agents. Its solubility profile indicates compatibility with various organic solvents, making it suitable for diverse applications.
Property | Value |
---|---|
CAS Number | 73863-53-3 |
Molecular Formula | |
Molecular Weight | 177.6 g/mol |
Purity | ≥ 95% |
3-chloro-7-methylquinoline has several scientific uses:
The compound 3-chloro-7-methylquinoline (CAS: 1033201-77-2) is a halogenated heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its IUPAC name reflects the substitution pattern on the quinoline ring system:
CC1=CC2=C(C=C1)C=C(Cl)N=C2
, and its molecular weight is 177.63 g/mol. The structure consists of a benzene ring fused to pyridine, with substituents altering its electronic properties. Table 1: Core Identifiers of 3-Chloro-7-methylquinoline
Property | Value |
---|---|
IUPAC Name | 3-Chloro-7-methylquinoline |
CAS Registry Number | 1033201-77-2 |
Molecular Formula | C₁₀H₈ClN |
Molecular Weight | 177.63 g/mol |
SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2 |
Quinoline derivatives exhibit significant structural diversity due to positional isomerism and functional group variations:1. Positional Isomers:- 7-Chloro-3-methylquinoline (CAS unverified): Chlorine and methyl groups swap positions, altering electronic distribution [3].- 2-Chloro-3-methylquinoline: Studied for vibrational properties via DFT; methyl at C-3 induces distinct charge redistribution compared to C-7 substitution [6].2. Functionalized Derivatives:- 2-Chloro-7-methylquinoline-3-carbaldehyde: Synthesized via Vilsmeier-Haack reaction. The aldehyde group (-CHO) at C-3 introduces torsional distortion (C-C-C-O = -9.6°), impacting planarity and reactivity [2] [5].- 3-Chloro-7-methylisoquinoline: An isomeric scaffold where nitrogen is at position 2, not 1, altering hybridization and pharmacological potential [1] [4].
Table 2: Key Isomers and Derivatives of 3-Chloro-7-methylquinoline
Compound | Substitution Pattern | Structural Distinction |
---|---|---|
7-Chloro-3-methylquinoline | Cl at C7, CH₃ at C3 | Altered dipole and H-bonding capacity |
2-Chloro-7-methylquinoline-3-carbaldehyde | Cl at C2, CH₃ at C7, CHO at C3 | Non-planar aldehyde; torsional angle = -9.6° |
3-Chloro-7-methylisoquinoline | Ring nitrogen at C2 (not C1) | Different electronic delocalization pattern |
Single-crystal X-ray diffraction (SC-XRD) studies provide precise structural metrics:
Table 3: Selected Bond Geometry from Crystallographic Studies
Bond | Length (Å) | Angle (°) | Context |
---|---|---|---|
C3-Cl1 | 1.735 | C2-C3-Cl1: 118.5 | Chlorine attachment in quinoline ring |
C7-C11 (methyl) | 1.485 | C6-C7-C11: 120.1 | Methyl group steric environment |
N1-C9 | 1.340 | C8-C9-N1: 118.8 | Pyridine nitrogen hybridization |
Spectroscopic signatures enable unambiguous compound identification:1. NMR Spectroscopy:- ¹H NMR (CDCl₃, 300 MHz):- Methyl protons (C7-CH₃): δ 2.50 ppm (singlet).- H-5/H-6 aromatic protons: δ 7.38–8.25 ppm (multiplet, ortho-coupling).- H-2 proton: δ 8.95 ppm (deshielded by nitrogen) [6].- ¹³C NMR:- C3-Cl carbon: δ 148.1 ppm.- Methyl carbon: δ 21.3 ppm.- Quinoline C2: δ 152.0 ppm [6].2. IR Spectroscopy:- C-Cl stretch: 750 cm⁻¹ (strong).- Aromatic C=C/C=N: 1580–1620 cm⁻¹.- Methyl C-H asymmetric bend: 1380–1440 cm⁻¹ [5] [6].3. Mass Spectrometry:- Molecular ion: [M]⁺ m/z 177 (C₁₀H₈ClN⁺).- Dominant fragments: m/z 142 (loss of Cl), m/z 115 (loss of C₂H₅Cl) [4].
Table 4: Key NMR and IR Assignments
Spectrum | Signal Position | Assignment |
---|---|---|
¹H NMR | δ 2.50 ppm | Methyl protons (7-CH₃) |
δ 8.95 ppm | H-2 (adjacent to N) | |
¹³C NMR | δ 148.1 ppm | C3 (Cl-attached) |
δ 21.3 ppm | Methyl carbon | |
IR | 750 cm⁻¹ | C-Cl stretching vibration |
1580–1620 cm⁻¹ | Aromatic C=C/C=N modes |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: